molecular formula C22H24N2O5 B11126770 3-hydroxy-1-(2-methoxyethyl)-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126770
M. Wt: 396.4 g/mol
InChI Key: DPVQYZDQQPCCSW-ZZEZOPTASA-N
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Description

3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups

Preparation Methods

The synthesis of 3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrole ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the addition of the pyridine ring and the other functional groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has various scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 3-HYDROXY-1-(2-METHOXYETHYL)-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrole and pyridine derivatives. These compounds may share some structural features but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H24N2O5/c1-3-13-29-17-6-4-16(5-7-17)20(25)18-19(15-8-10-23-11-9-15)24(12-14-28-2)22(27)21(18)26/h4-11,19,25H,3,12-14H2,1-2H3/b20-18-

InChI Key

DPVQYZDQQPCCSW-ZZEZOPTASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)O

Origin of Product

United States

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